
Trans Metil O-bencil-L-4-hidroxiprolina
Descripción general
Descripción
Trans Methyl O-benzyl-L-4-hydroxyproline is a derivative of trans-4-hydroxyproline, an imino acid and a primary constituent of collagen. This compound is used extensively in various fields, including biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals .
Aplicaciones Científicas De Investigación
Trans Methyl O-benzyl-L-4-hydroxyproline has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in collagen synthesis and its impact on cellular processes.
Medicine: Utilized in the development of pharmaceuticals, including antibiotics and enzyme inhibitors.
Industry: Employed in the production of cosmetics and nutritional supplements
Mecanismo De Acción
Biochemical Pathways
Trans Methyl O-benzyl-L-4-hydroxyproline plays a role in the synthesis of antibiotic drugs . It is involved in the rearrangement of central carbon metabolism in Escherichia coli, enhancing the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the non-oxidative glycolysis (NOG) pathway redirects glucose towards acetyl-CoA, enhancing the carbon flux of the TCA cycle .
Análisis Bioquímico
Biochemical Properties
Trans Methyl O-benzyl-L-4-hydroxyproline plays a significant role in biochemical reactions. It is involved in the synthesis of trans-4-hydroxyproline (T-4-HYP), a promising intermediate in the synthesis of antibiotic drugs . The metabolic flux of α-ketoglutarate in the TCA cycle was enhanced by key point modifications, and the heterologous phosphoenolketolase (NOG) pathway was introduced to redirect the carbon flux from glucose to acetyl-CoA, which enhanced the carbon flux of the TCA cycle .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Trans Methyl O-benzyl-L-4-hydroxyproline involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant .
Metabolic Pathways
Trans Methyl O-benzyl-L-4-hydroxyproline is involved in several metabolic pathways, including the TCA cycle . It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It is known that it could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans Methyl O-benzyl-L-4-hydroxyproline typically involves the protection of the hydroxyl group of trans-4-hydroxyproline followed by methylation and benzylation. The reaction conditions often include the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) for the hydroxyl group and subsequent methylation using methyl iodide in the presence of a base like sodium hydride. Benzylation is achieved using benzyl bromide under basic conditions .
Industrial Production Methods
Industrial production of Trans Methyl O-benzyl-L-4-hydroxyproline involves microbial fermentation processes. A basic strain, such as HYP-1, is developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline. The biosynthetic pathway is strengthened while branching pathways are disrupted, resulting in increased metabolic flow of α-ketoglutarate in the tricarboxylic acid cycle. The fermentation process is optimized using a continuous feeding method to control dissolved oxygen concentrations and supplement reduced iron for hydroxylation .
Análisis De Reacciones Químicas
Types of Reactions
Trans Methyl O-benzyl-L-4-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Trans-4-hydroxy-L-proline: A precursor in the synthesis of Trans Methyl O-benzyl-L-4-hydroxyproline.
Boc-Hyp-OH: A protected form of trans-4-hydroxyproline used in peptide synthesis
Uniqueness
Trans Methyl O-benzyl-L-4-hydroxyproline is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its benzyl and methyl groups provide additional stability and reactivity compared to other derivatives .
Propiedades
IUPAC Name |
methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYGFMCYASWNS-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428634 | |
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113490-76-9 | |
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


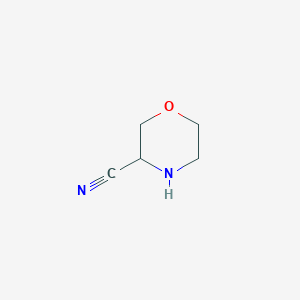
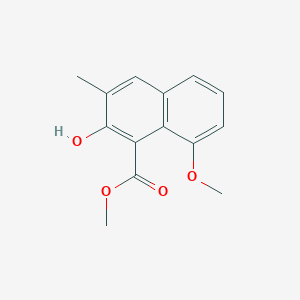
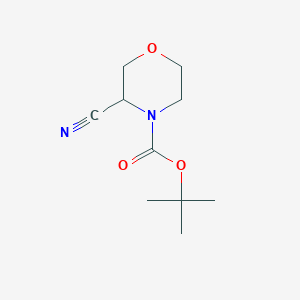


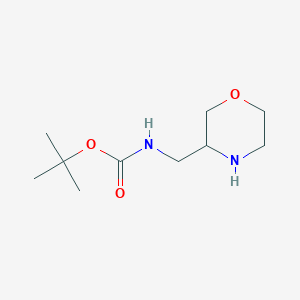
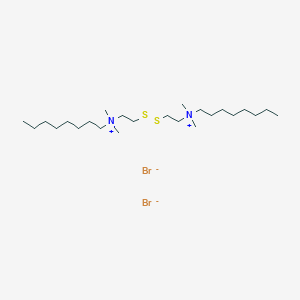

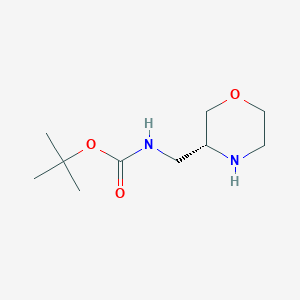

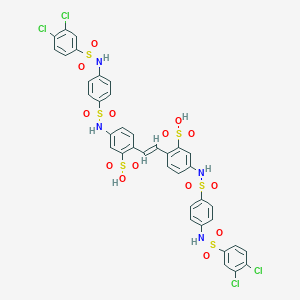
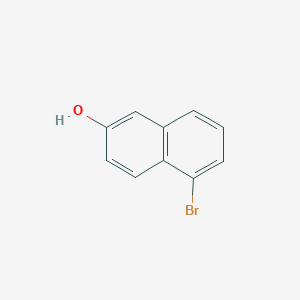
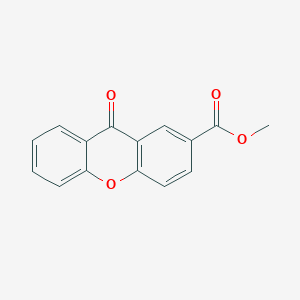
![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B48035.png)
